molecular formula C21H19N3O4 B2814974 N-(2-methyl-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941902-99-4

N-(2-methyl-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2814974
CAS No.: 941902-99-4
M. Wt: 377.4
InChI Key: FLORFGCVBYRIBR-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-methylbenzyl group at position 1 and a 2-methyl-4-nitrophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-6-3-4-7-16(14)13-23-11-5-8-18(21(23)26)20(25)22-19-10-9-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLORFGCVBYRIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607: A Met Kinase Inhibitor

A structurally related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), shares the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold but differs in substituents (Table 1). BMS-777607 is a selective inhibitor of the Met kinase superfamily, demonstrating oral efficacy in preclinical models . Key differences include:

  • Substituent at position 1 : BMS-777607 has a 4-fluorophenyl group, whereas the target compound has a 2-methylbenzyl group.
  • Substituent at position 3: BMS-777607 incorporates a 4-ethoxy group and a 3-fluorophenylamino side chain, contrasting with the 2-methyl-4-nitrophenyl group in the target compound.

These structural variations likely influence solubility, target selectivity, and metabolic stability.

Antimicrobial Dihydropyridine Derivatives

A series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives (e.g., compounds 11 and 18) exhibit antimicrobial activity . While these share a 2-oxo-1,2-dihydro core, they diverge via:

  • Core heterocycle : Indole vs. dihydropyridine.
  • Functional groups : Sulfonamide substituents vs. carboxamide/nitro groups.
    The antimicrobial activity of these compounds highlights the role of sulfonamide and indole moieties in targeting bacterial enzymes, whereas the nitro and methyl groups in the target compound may confer distinct physicochemical or biological properties.

Nitro-Substituted Analog: 1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

This analog (RN: 941910-38-9) shares the nitro-substituted benzyl and phenyl groups but differs in substitution patterns:

  • Nitro positions: 3-nitrobenzyl and 4-nitrophenyl vs. 2-methyl-4-nitrophenyl and 2-methylbenzyl in the target compound .

Key Research Findings and Implications

  • Selectivity : BMS-777607’s fluorinated and ethoxy groups likely contribute to its kinase selectivity, whereas the target compound’s methyl groups may favor lipophilicity and membrane permeability .
  • Antimicrobial Potential: While the target compound lacks reported antimicrobial data, structural parallels to sulfonamide-containing derivatives suggest untested possibilities .

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this dihydropyridine carboxamide derivative typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the dihydropyridine core and substituted aromatic amines (e.g., nitro-containing aniline derivatives) under reflux conditions .
  • Functional group protection : Use of Lewis acids (e.g., p-toluenesulfonic acid) to catalyze condensation reactions while avoiding undesired side products .
  • Optimization : Thin-layer chromatography (TLC) and spectroscopic monitoring (NMR, MS) are critical for tracking reaction progress. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize temperature, solvent (e.g., ethanol, DMSO), and catalyst ratios to maximize yield .

Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and hydrogen bonding patterns, particularly for the dihydropyridine ring and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in dimeric structures) .

Advanced Research Questions

How can computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

  • Quantum Chemical Calculations : Tools like density functional theory (DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .
  • Molecular Docking : Simulations using software like AutoDock Vina assess binding affinities to enzymes or receptors (e.g., kinases), guiding structure-activity relationship (SAR) studies .
  • Reaction Path Search : ICReDD’s computational workflows integrate quantum mechanics and machine learning to predict optimal reaction pathways and minimize trial-and-error experimentation .

What strategies resolve contradictions in biological activity data across studies?

  • Statistical Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay conditions, cell lines) .
  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature) with validated positive/negative controls .
  • Data Reprodubility Checks : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity measurements) .

How to design experiments for establishing structure-activity relationships (SAR)?

  • Systematic Substituent Variation : Modify functional groups (e.g., nitro, methyl, benzyl) and evaluate effects on potency using dose-response assays .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., hydrogen bond acceptors in the nitro group) through 3D-QSAR models .
  • In Silico Screening : Virtual libraries of analogs prioritize synthesis targets based on predicted ADMET properties .

What are the challenges in crystallographic analysis, and how are they addressed?

  • Polymorphism : Multiple crystal forms may arise due to flexible substituents. Use solvent screening (e.g., MeOH/EtOH) to isolate stable polymorphs .
  • Hydrogen Bonding Networks : Intra- and intermolecular N–H⋯O bonds can create centrosymmetric dimers, complicating unit cell determination. High-resolution synchrotron data improves accuracy .

How to optimize reaction yields while minimizing side products?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or bases (e.g., pyridine) to enhance regioselectivity .
  • Process Control : Use DoE to balance variables like reaction time (8–24 hrs) and stoichiometry .
  • Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) separates byproducts .

How to assess the compound’s interactions with biological targets using in vitro models?

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cellular Uptake Studies : Fluorescence labeling (e.g., BODIPY tags) quantifies intracellular accumulation .
  • Transcriptomic Profiling : RNA-seq identifies downstream pathways modulated by the compound in disease models (e.g., cancer cell lines) .

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